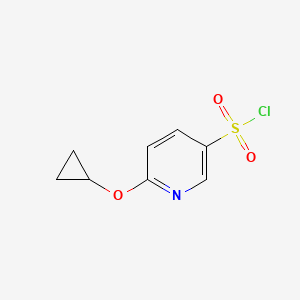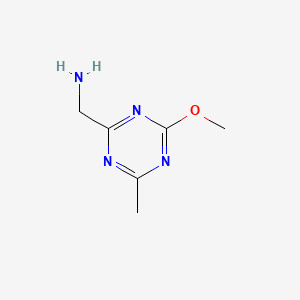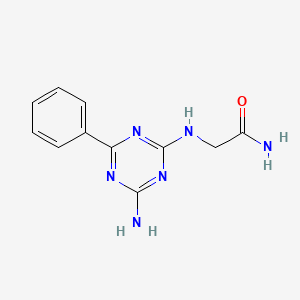
2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound features a triazine ring substituted with an amino group, a phenyl group, and an acetamide group, making it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.
Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with aniline to introduce the phenyl group at the 6-position of the triazine ring.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Acetamide Formation: Finally, the compound is reacted with glycine or an acetamide derivative to form the acetamide group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, and other nucleophiles.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazines depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and resins with enhanced thermal and chemical stability.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Pharmaceuticals: It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Agriculture: The compound is used in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Dyes and Pigments: It is employed in the production of dyes and pigments with high stability and colorfastness.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the acetamide group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the acetamide group and has an additional amino group.
2,4,6-Triamino-1,3,5-triazine (Melamine): Lacks the phenyl and acetamide groups.
Uniqueness:
Functional Groups: The presence of both amino and acetamide groups in 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide provides unique reactivity and binding properties.
Versatility: The compound’s structure allows for diverse chemical modifications, making it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
61452-87-7 |
|---|---|
Molekularformel |
C11H12N6O |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C11H12N6O/c12-8(18)6-14-11-16-9(15-10(13)17-11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,18)(H3,13,14,15,16,17) |
InChI-Schlüssel |
LYRSFEYLHQZPFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



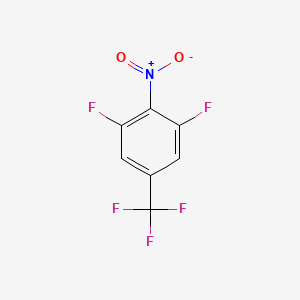

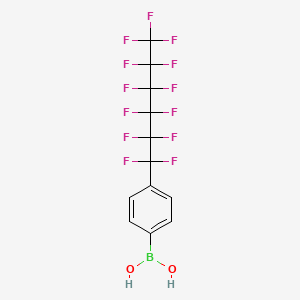

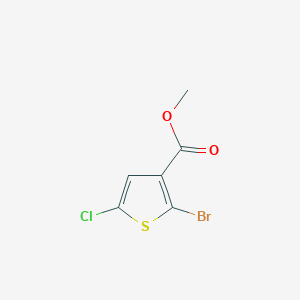

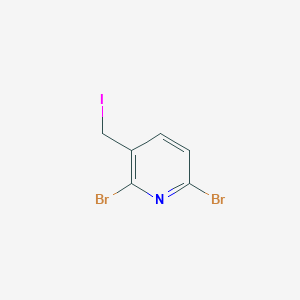
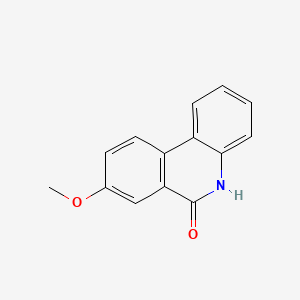
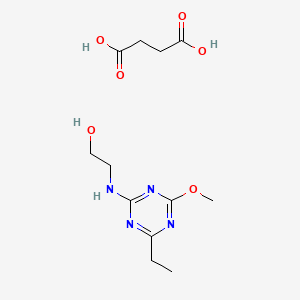
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
